molecular formula C13H12N2O3S B000183 Sulfabenzamide CAS No. 127-71-9

Sulfabenzamide

Cat. No.: B000183
CAS No.: 127-71-9
M. Wt: 276.31 g/mol
InChI Key: PBCZLFBEBARBBI-UHFFFAOYSA-N
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Description

Sulfabenzamide is a sulfonamide antibacterial compound with the chemical formula C₁₃H₁₂N₂O₃S. It is often used in conjunction with sulfathiazole and sulfacetamide as a topical intravaginal antibacterial preparation . This compound is known for its antimicrobial properties and has been utilized in various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfabenzamide can be synthesized through the reaction of sulfanilamide with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Sulfabenzamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of this compound can lead to the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide compounds.

Scientific Research Applications

Sulfabenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Sulfathiazole
  • Sulfacetamide
  • Sulfanilamide
  • Sulfadiazine

Uniqueness

Sulfabenzamide is unique due to its specific structure, which includes a benzamido substituent on the sulfonamide nitrogen. This structural feature contributes to its distinct antimicrobial properties and its effectiveness in combination therapies with other sulfonamide antibiotics .

Properties

IUPAC Name

N-(4-aminophenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCZLFBEBARBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045287
Record name Sulfabenzamide
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Molecular Weight

276.31 g/mol
Source PubChem
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CAS No.

127-71-9
Record name Sulfabenzamide
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Record name Benzamide, N-[(4-aminophenyl)sulfonyl]-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Sulfabenzamide exert its antitumor effects?

A1: Unlike other sulfonamides, this compound doesn't primarily induce apoptosis, necrosis, or cell cycle arrest in T-47D breast cancer cells. Instead, research suggests it promotes autophagic cell death []. This is supported by increased expression of autophagy-related genes like ATG5, p53, and DRAM [].

Q2: How does this compound affect the AKT/mTOR pathway?

A3: this compound downregulates AKT1 and AKT2 while upregulating PTEN in T-47D cells []. This effectively attenuates the AKT/mTOR survival pathway, further supporting its role in promoting autophagic cell death [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H12N2O3S, and its molecular weight is 276.32 g/mol.

Q4: How does the dispersion method influence the dissolution rate of this compound?

A5: Studies comparing solvent and melt methods for preparing this compound solid dispersions revealed that dispersions with dextrose exhibited superior drug release []. Notably, melts with dextrose and urea demonstrated faster this compound dissolution rates than their solvent-based coprecipitates [].

Q5: How does the hydrophobic nature of sulfonamides affect their binding to povidone?

A7: Studies utilizing a fluorescent probe technique showed that this compound, with its larger hydrophobic phenyl group, binds more strongly to povidone than Sulfacetamide, which has a smaller methyl group []. This suggests hydrophobic interactions play a role in the binding of sulfonamides to povidone [].

Q6: What is the impact of temperature on this compound crystal size during antisolvent crystallization?

A8: Research on antisolvent crystallization of this compound indicates that larger crystals with a broader size distribution are produced at higher temperatures [].

Q7: What analytical techniques are commonly used to characterize this compound?

A7: Numerous analytical techniques have been employed to characterize this compound. These include:

  • Spectroscopy: IR [], NMR [], UV-Vis [], fluorescence []
  • Thermal analysis: DSC [], hot-stage microscopy []
  • Chromatography: HPLC [, , , , , , ], UPLC-MS/MS [, , ], CE-MS/MS []
  • Electrochemistry: Fast Fourier Transform Square Wave Voltammetry (FFTSWV) []
  • X-ray diffraction: XRD [, ]

Q8: What are the advantages of using HPLC for the analysis of this compound?

A10: HPLC offers several advantages for this compound analysis, including speed, accuracy, reproducibility, and cost-effectiveness. This makes it a preferred method for quantifying this compound in various matrices, including pharmaceuticals [] and biological samples [, ].

Q9: How is UPLC-MS/MS advantageous for detecting this compound in complex samples?

A11: UPLC-MS/MS combines the high separation efficiency of UPLC with the sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing this compound in complex matrices like fish and shrimp []. It allows for the identification and quantification of trace levels of this compound even in the presence of other compounds.

Q10: What factors influence the solubility of this compound?

A10: The solubility of this compound is affected by several factors, including:

  • Polymorphism: The newly identified polymorph of this compound exhibits higher solubility compared to Form I [].
  • Solvent type: Different organic solvents significantly impact this compound crystal habit and size during recrystallization, ultimately influencing its dissolution rate [].
  • Temperature: Higher temperatures generally lead to larger this compound crystals with a wider size distribution, potentially impacting dissolution rate [].

Q11: How is computational chemistry being used to understand this compound?

A13: DFT calculations are being employed to investigate hydrogen bond interactions in this compound, providing valuable insights into its structural properties and behavior []. These calculations can help in understanding its interactions with other molecules and in the design of new formulations.

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